N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide
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Overview
Description
N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide is an organic compound that features a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzyl alcohol and 4-nitrophenol.
Etherification: The 4-methylbenzyl alcohol is reacted with 4-nitrophenol in the presence of a base to form 4-methylbenzyl ether.
Reduction: The nitro group in the 4-methylbenzyl ether is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting amine is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the aromatic ring or the acetamide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring.
Scientific Research Applications
N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism by which N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide
- N-(4-{[(4-methylbenzyl)oxy]phenyl)acetamide
- N-(4-{[(4-methylbenzyl)oxy]phenyl)acetamide
Uniqueness
N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[4-amino-2-[(4-methylphenyl)methoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-5-13(6-4-11)10-20-16-9-14(17)7-8-15(16)18-12(2)19/h3-9H,10,17H2,1-2H3,(H,18,19) |
InChI Key |
WTPYKGBTWKCJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)N)NC(=O)C |
Origin of Product |
United States |
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